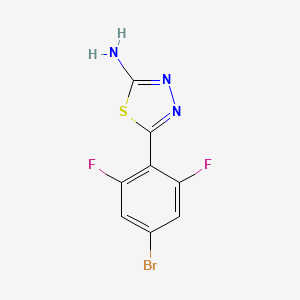
5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine
Vue d'ensemble
Description
The compound “4-Bromo-2,6-difluorophenyl isocyanate” is a related compound . It has a molecular formula of BrC6H2(F)2NCO and a molecular weight of 234.00 .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2,6-difluorophenyl isocyanate” is represented by the formula BrC6H2(F)2NCO .Physical And Chemical Properties Analysis
The related compound “4-Bromo-2,6-difluorophenyl isocyanate” has a melting point of 30-33 °C (lit.) and should be stored at 2-8°C .Applications De Recherche Scientifique
Synthesis and Reactivity
The synthesis and reactivity of 2-amino-5-bromo-1,3,4-thiadiazoles have been explored, showing their behavior as ambident nucleophiles in alkylation, acylation, and nitrosation reactions. This suggests amine-imine tautomerism between these compounds and the corresponding Δ2-1,3,4-thiadiazolines, highlighting their synthetic utility and potential for generating diverse chemical structures (Werber, Buccheri, & Gentile, 1977).
Corrosion Inhibition
Quantum chemical and molecular dynamics simulation studies on thiadiazole derivatives have shown their potential as corrosion inhibitors for iron, with density functional theory (DFT) calculations supporting their efficacy. This highlights the application of thiadiazole derivatives in protecting metal surfaces, relevant to materials science and engineering (Kaya et al., 2016).
Anticancer Activity
Research has also focused on the synthesis of thiadiazole derivatives for anticancer evaluation, indicating that some derivatives exhibit selective activity towards cancer cell lines. This suggests the potential of thiadiazole compounds in the development of novel anticancer agents (Noolvi et al., 2011).
Molecular Interactions and Structural Analysis
The study of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines through crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis provides insights into the structural and electronic properties of thiadiazole derivatives. This can inform the design of materials with specific physical and chemical properties (El-Emam et al., 2020).
Synthesis under Specific Conditions
Efficient synthesis methods for thiadiazole derivatives have been developed, including the use of Pd2(dba)3-catalyzed amination under conventional heating. This reflects the versatility of thiadiazole compounds in chemical synthesis and the development of new methodologies for their production (Rawat & Verma, 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
A similar compound, 3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-[[[[4-(1-pyrrolidinyl) butyl] amino] carbonyl]amino]-4-isothiazolecarboxamide hydrochloride, is known to inhibit the vegf receptor 2 (vegfr2) with a half maximal inhibitory concentration (ic50) of 11 nm .
Mode of Action
The similar compound mentioned above inhibits vegfr2, which plays a key role in angiogenesis . By inhibiting this receptor, the compound could potentially prevent the formation of new blood vessels, which is a crucial process in the growth of tumors .
Biochemical Pathways
The inhibition of vegfr2 by the similar compound would affect the vegf signaling pathway, which is involved in angiogenesis . This could lead to downstream effects such as the inhibition of endothelial cell proliferation and migration, and the reduction of vascular permeability .
Result of Action
If it acts similarly to the related compound, it could potentially inhibit angiogenesis, thereby preventing the growth and spread of tumors .
Propriétés
IUPAC Name |
5-(4-bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N3S/c9-3-1-4(10)6(5(11)2-3)7-13-14-8(12)15-7/h1-2H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYVAGDBGZHZHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C2=NN=C(S2)N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

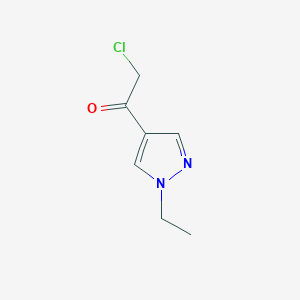
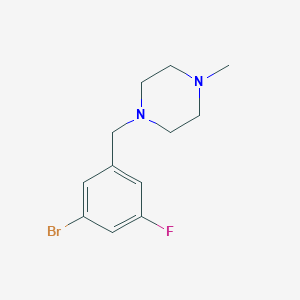
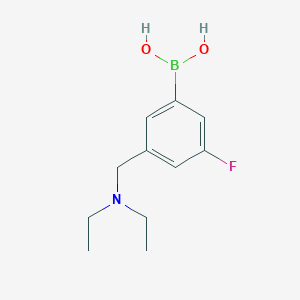
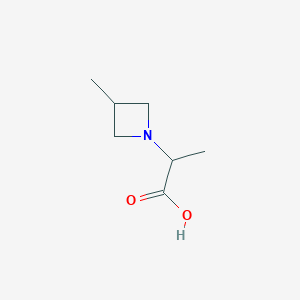
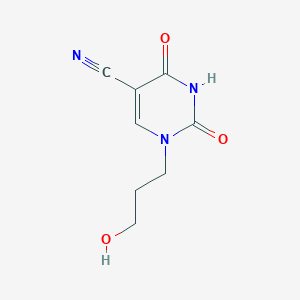
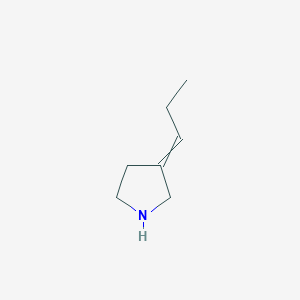
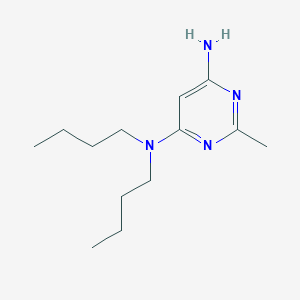
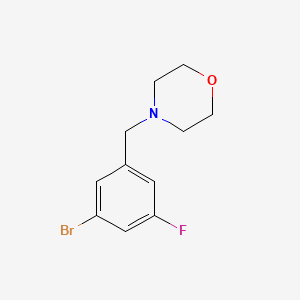


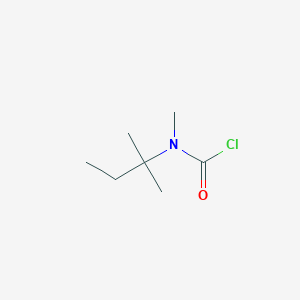
![1-[(3-Hydroxyphenyl)methyl]azetidin-3-ol](/img/structure/B1470560.png)
![N-[(2,4,6-trimethylphenyl)methyl]oxolan-3-amine](/img/structure/B1470562.png)
